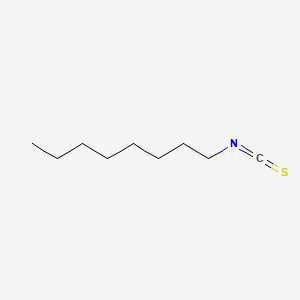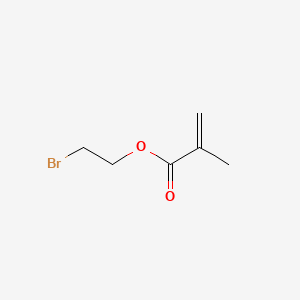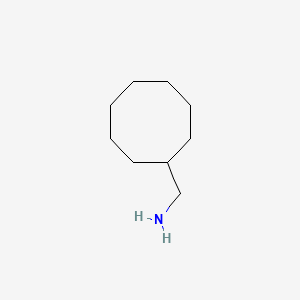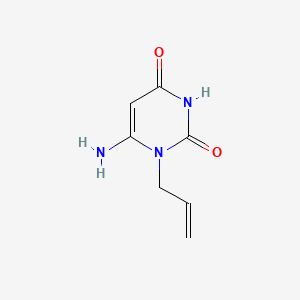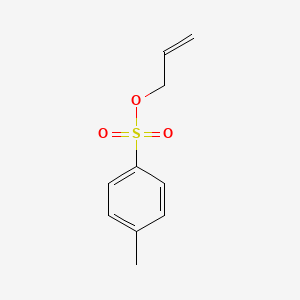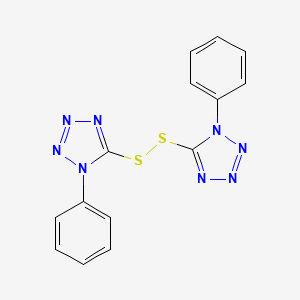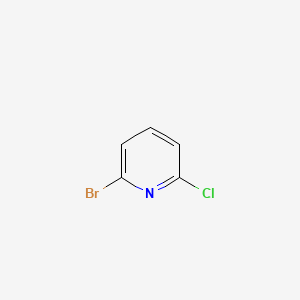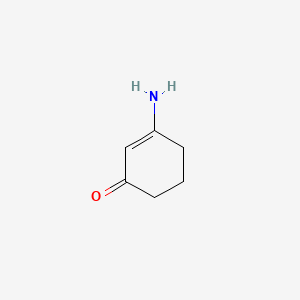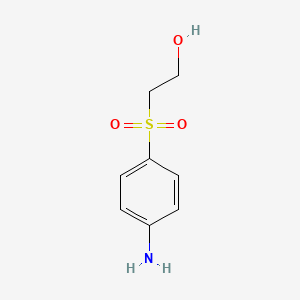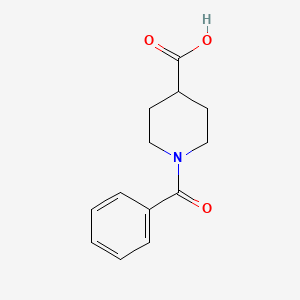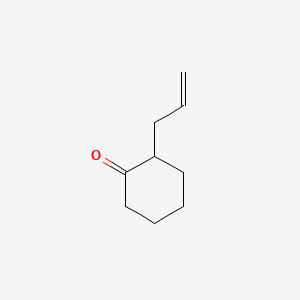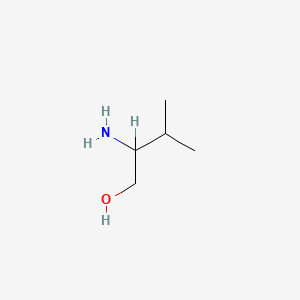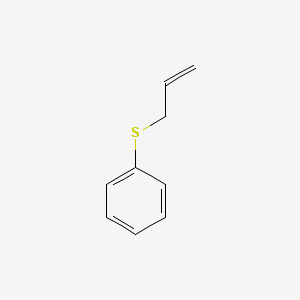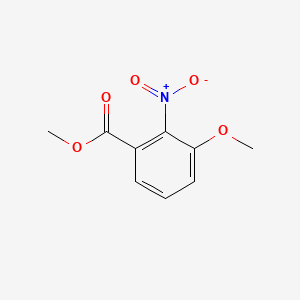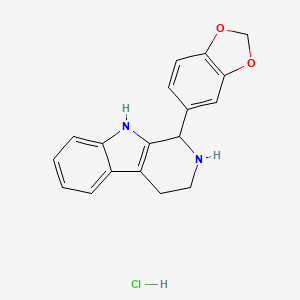
1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of β-carboline derivatives, including 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, often involves strategies aimed at constructing the tricyclic core. This can be achieved through methods such as Pictet-Spengler condensation, which is a key step in forming the interlocked ring system characteristic of β-carbolines. Researchers have explored various substitutions at the 3,9-positions of β-carbolines to evaluate their impact on biological activities, indicating the versatility of synthetic approaches in modifying the β-carboline scaffold for enhanced efficacy (Chen et al., 2015; Savariz et al., 2012).
Molecular Structure Analysis
The molecular structure of β-carbolines, including this specific derivative, is characterized by a fused ring system that combines an indole with a pyridine ring. This framework is responsible for the unique chemical properties and biological activities of β-carbolines. The specific substitution patterns, such as the 1,3-benzodioxol-5-yl group in this compound, can significantly influence its binding affinity and interaction with biological targets, affecting its overall pharmacological profile.
Chemical Reactions and Properties
β-Carbolines undergo a variety of chemical reactions, reflecting their rich chemistry. They can participate in electrophilic and nucleophilic substitution reactions, ring expansion, and cyclization processes, among others. The functional groups present in the β-carboline derivatives, such as carboxylic acids, esters, and amides, dictate their reactivity and the type of chemical transformations they can undergo (Ungemach et al., 1979).
科学的研究の応用
Antiplasmodial Efficacy
1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has shown promise in the field of antiplasmodial research. A study demonstrated the compound's effectiveness against the rodent malaria parasite Plasmodium berghei. In vitro and in vivo testing revealed significant antimalarial activity, and the compound was safe for oral administration. It exhibited superior parasite clearance and enhanced host survival in an animal model. This highlights its potential as a safe and efficacious antimalarial drug (Gorki et al., 2018).
Neurochemical Actions
Research into the neurochemical and pharmacological actions of beta-carboline derivatives, including 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, has revealed their potential in influencing brain benzodiazepine receptors. These findings are significant in understanding the role of such compounds in brain chemistry and potential therapeutic applications (Cain et al., 1982).
Anticancer Properties
Beta-carboline derivatives, including the subject compound, have been explored for their anticancer properties. One study synthesized various derivatives and tested them against cancer cell lines, with some compounds showing promising anticancer activity. This suggests potential for development into novel antitumor agents (Chen et al., 2015).
Antioxidant Effects in Fruits and Juices
Tetrahydro-beta-carboline alkaloids, closely related to 1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, have been found in fruits and fruit juices. These compounds have shown antioxidant and radical scavenging activities, suggesting a potential health benefit when consumed in natural products (Herraiz & Galisteo, 2003).
Safety And Hazards
Without specific safety data for this compound, it’s difficult to provide detailed information on its safety and hazards. However, like all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm7.
将来の方向性
The study of complex organic compounds like this one has the potential to contribute to various fields, including medicinal chemistry, materials science, and synthetic biology. Future research could explore its synthesis, properties, and potential applications3.
Please note that this analysis is based on the structure of the compound and similar compounds, and the actual properties and behaviors of the compound could vary. For detailed and accurate information, specific studies on this compound would be needed.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2.ClH/c1-2-4-14-12(3-1)13-7-8-19-17(18(13)20-14)11-5-6-15-16(9-11)22-10-21-15;/h1-6,9,17,19-20H,7-8,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMSCMHULUTGBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955381 |
Source


|
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | |
CAS RN |
3380-75-4 |
Source


|
| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(1,3-benzodioxol-5-yl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

